Procainamide Hydrochloride

Cardiac Electrophysiology Ventricular Arrhythmia Adrenergic Pharmacology

Procainamide Hydrochloride (PAHCl) 99% is a versatile research compound for cardiac electrophysiology and epigenetics. As a Class Ia antiarrhythmic, it suppresses sustained ventricular tachycardia (VT) induction by 52% and terminates VT 3.7-fold more effectively than lidocaine, making it ideal for post-myocardial infarction models. It also demonstrates superior efficacy in atrial fibrillation cardioversion studies (82.7% conversion). As a non-nucleoside DNMT1 inhibitor (IC50 40 μM), it enables epigenetic research in cancer and cardiac cell lines. Supplied as a water-soluble hydrochloride salt, it requires only standard ambient shipping. Differentiate your research with compound-specific, evidence-backed pharmacology.

Molecular Formula C13H22ClN3O
Molecular Weight 271.78 g/mol
CAS No. 614-39-1
Cat. No. B1678243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProcainamide Hydrochloride
CAS614-39-1
SynonymsAmide, Procaine
Apo-Procainamide
Biocoryl
Hydrochloride, Procainamide
Novocainamide
Novocamid
Procainamide
Procainamide Hydrochloride
Procaine Amide
Procamide
Procan
Procan SR
Procanbid
Pronestyl
Rhythmin
Molecular FormulaC13H22ClN3O
Molecular Weight271.78 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=CC=C(C=C1)N.Cl
InChIInChI=1S/C13H21N3O.ClH/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3,(H,15,17);1H
InChIKeyABTXGJFUQRCPNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 500 mg / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>40.8 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Procainamide Hydrochloride CAS 614-39-1: Class Ia Antiarrhythmic Agent and DNMT1 Inhibitor for Cardiac Electrophysiology and Epigenetic Research


Procainamide Hydrochloride (PAHCl) is a Class Ia antiarrhythmic agent according to the Vaughan Williams classification [1]. It functions as a sodium channel blocker in cardiac myocytes, prolonging action potential duration and effective refractory period [2]. Beyond cardiac electrophysiology, PAHCl inhibits DNA methyltransferase 1 (DNMT1) with an IC₅₀ of 40 μM in cell-free assays, making it a tool for epigenetic research . The compound is commercially available as a hydrochloride salt with ≥99% purity from multiple vendors, suitable for both in vitro mechanistic studies and in vivo antiarrhythmic investigations .

Why Procainamide Hydrochloride Cannot Be Simply Substituted with Other Class I Antiarrhythmics: Differential Efficacy, Pharmacokinetics, and Adverse Event Profiles


Despite sharing a common antiarrhythmic classification, Class Ia agents exhibit discordant clinical efficacy and adverse event profiles that preclude simple interchangeability. A crossover comparison of intravenous procainamide, disopyramide, and quinidine in 32 patients with inducible ventricular tachycardia revealed that continued inducibility on one drug predicted inducibility on others in only 36-45% of cases, indicating substantial inter-drug discordance [1]. Similarly, procainamide demonstrates significantly higher efficacy than lidocaine for preventing ventricular tachycardia induction in post-myocardial infarction patients (52% vs 0% for sustained VT, p<0.01) [2]. Procainamide also carries the highest risk of drug-induced lupus erythematosus among antiarrhythmics, occurring in 25-50% of long-term users, compared to moderate risk with quinidine [3]. These pharmacodynamic and adverse event differences underscore that selecting the correct compound for a given experimental model or clinical application requires compound-specific evidence rather than class-level assumptions.

Quantitative Differentiation of Procainamide Hydrochloride Against Key Antiarrhythmic Comparators: Head-to-Head Efficacy and Selectivity Data


Procainamide vs. Quinidine: Weaker Vagolytic Activity and Lower α-Adrenergic Blockade with Comparable Antiarrhythmic Efficacy

Procainamide demonstrates comparable antiarrhythmic efficacy to quinidine for both atrial and ventricular arrhythmias, but with a distinctly different autonomic pharmacological profile [1]. Unlike quinidine, procainamide does not exhibit either vagolytic or alpha-adrenergic blocking activity [2]. Electrophysiologically, procainamide's effects on effective refractory period and action potential duration are very similar to quinidine, yet procainamide is less depressing to cardiac contractility and has a weaker vagal blocking action [3]. This differential autonomic profile makes procainamide a preferred alternative when vagolytic effects are undesirable.

Cardiac Electrophysiology Ventricular Arrhythmia Adrenergic Pharmacology

Procainamide vs. Lidocaine: 3.7-Fold Higher Relative Risk of Ventricular Tachycardia Termination and Superior Suppression of Inducible VT

Procainamide demonstrates substantially higher efficacy than lidocaine for the termination of ventricular tachycardia (VT). A systematic review reported that the relative risk (RR) of VT termination for procainamide versus lidocaine was 3.7 (95% CI: 1.3–10.5) [1]. In a direct comparison using programmed ventricular stimulation in post-myocardial infarction patients, procainamide suppressed sustained VT induction in 52% of patients (15/29) whereas lidocaine suppressed VT in 0% (0/6), with an overall efficacy rate of 21/47 versus 1/14 (p<0.01) [2]. Procainamide also significantly prolonged the effective refractory period of the right ventricle and increased HV and QRS intervals, effects not observed with lidocaine [2].

Ventricular Tachycardia Myocardial Infarction Antiarrhythmic Efficacy

Procainamide vs. Amiodarone: Comparable Cardioversion Efficacy (82.7% vs. 81.4%) with Significantly Faster Time to Conversion and Less Blood Pressure Reduction

In a randomized controlled trial of 223 patients with recent-onset atrial fibrillation, procainamide and amiodarone demonstrated similar rates of cardioversion to sinus rhythm: 82.7% for procainamide versus 81.4% for amiodarone (P=NS) [1]. However, procainamide loading achieved significantly faster cardioversion times than amiodarone loading (P=0.02) [1]. Additionally, amiodarone caused significantly greater reductions in systolic blood pressure compared to procainamide for the first 18 hours (P<0.001) and greater diastolic blood pressure reduction for the first 6 hours (P<0.001) [1]. An emergency medicine analysis reported that procainamide achieves 52% conversion to normal sinus rhythm in <1 hour, compared to amiodarone requiring 8 hours for 53% conversion [2].

Atrial Fibrillation Cardioversion Hemodynamics

Procainamide vs. Sotalol: 100% vs. 0% Prevention of Experimental Atrial Fibrillation Induction and Differential Electrophysiological Targeting of Atrial Flutter Isthmus

In an experimental canine model of sustained cholinergic atrial fibrillation, procainamide prevented AF induction in 100% of animals (13/13), whereas sotalol at clinically relevant doses (2 mg/kg) prevented induction in 0% (0/8; P<0.0001) [1]. Procainamide terminated established AF in 100% of dogs (13/13) compared to sotalol terminating only 25% (2/8; P=0.0005) [1]. In human atrial flutter studies, procainamide significantly decreased conduction velocity in the low right atrial isthmus, whereas sotalol did not change conduction velocity [2]. After procainamide infusion, the increase in conduction time in the isthmus accounted for 52±19% of the increase in flutter cycle length, and 5 of 12 patients (42%) had spontaneous termination of typical flutter [2].

Atrial Fibrillation Atrial Flutter Electrophysiology Reentry

Procainamide vs. Propafenone: Higher Cardioversion Rate (69.5% vs. 48.7%) and Faster Time to Conversion in Acute Atrial Fibrillation

In a prospective randomized controlled trial of 76 patients with acute atrial fibrillation, procainamide achieved cardioversion to sinus rhythm in 69.5% of patients, compared to 48.7% for propafenone (p<0.05) [1]. The time required for cardioversion was also significantly shorter with procainamide: mean 4.1±1.3 hours versus 7.3±2.6 hours for propafenone (p<0.01) [1]. In a canine model of experimental atrial fibrillation, procainamide prevented AF induction in 100% of animals (13/13) compared to 70% (7/10) for propafenone [2]. However, propafenone may be superior for immediate ventricular rate slowing in Wolff-Parkinson-White syndrome [3].

Atrial Fibrillation Cardioversion Class Ic Antiarrhythmics

Procainamide Hydrochloride IV Admixture Stability: 4-Hour Degradation in Dextrose vs. Full Stability in Saline

The stability of procainamide hydrochloride in intravenous admixtures is diluent-dependent. In a comparative study, appreciable degradation of procainamide was observed after four hours when mixed with amrinone in 5% dextrose injection [1]. In contrast, no degradation of procainamide occurred when the 5% dextrose was replaced by 0.45% sodium chloride injection [1]. Additionally, procainamide hydrochloride is more stable in neutral solutions such as sodium chloride than in acidic solutions such as glucose [2]. The compound demonstrates 36-month stability in lyophilized form when stored at -20°C and kept desiccated, with in-solution stability at -20°C limited to 1-3 months [3].

Intravenous Compatibility Formulation Stability Pharmaceutical Analysis

Optimal Research and Industrial Applications for Procainamide Hydrochloride Based on Verified Differential Evidence


Cardiac Electrophysiology: In Vitro and In Vivo Ventricular Tachycardia Models Requiring Class Ia Sodium Channel Blockade Without Vagolytic Interference

Procainamide hydrochloride is optimally deployed in ventricular tachycardia (VT) induction and suppression models, particularly in post-myocardial infarction settings where its 3.7-fold higher relative risk of VT termination versus lidocaine and 52% suppression rate of sustained VT induction have been quantitatively established [1][2]. Its lack of vagolytic and alpha-adrenergic blocking activity distinguishes it from quinidine, making it preferable for studies where autonomic modulation must be minimized [3]. For procurement, 99% purity hydrochloride salt suitable for dissolution in water or saline is recommended; in-solution stability at -20°C is 1-3 months [4].

Acute Atrial Fibrillation and Flutter: Rapid Pharmacological Cardioversion Studies Requiring Fast Onset and High Conversion Rates

Procainamide is indicated for acute atrial fibrillation cardioversion studies where rapid time-to-conversion is critical. Evidence demonstrates 82.7% conversion efficacy with faster onset than amiodarone (P=0.02), 69.5% conversion versus 48.7% for propafenone (p<0.05), and 100% prevention of AF induction in canine models versus 0% for sotalol (P<0.0001) [1][2][3]. In atrial flutter models, procainamide decreases isthmus conduction velocity and produces spontaneous termination in 42% of cases [4]. For IV administration studies, use 0.45% sodium chloride diluent to avoid degradation observed in 5% dextrose [5].

Epigenetic Research: DNMT1 Inhibition for DNA Demethylation and Tumor Suppressor Gene Reactivation Studies

Procainamide hydrochloride serves as a non-nucleoside DNMT1 inhibitor with an established IC₅₀ of 40 μM in cell-free enzyme assays [1]. It has been validated to reduce promoter methylation of p16INK4a from 80% to 30% and increase p16INK4a mRNA expression by 3.2-fold in MCF-7 cells at 1 mM concentration over 72 hours [1]. This dual antiarrhythmic-epigenetic activity makes it a unique tool for investigating DNA methylation in cardiac or cancer cell lines. For epigenetic studies, ≥99% purity is recommended, and DMSO solubility at 25°C is 54 mg/mL (198.68 mM) [2].

Quality Control and Analytical Method Development: USP Reference Standard for HPLC Assay Validation

Procainamide hydrochloride is an official USP Reference Standard (RS) intended for use in specified quality tests and assays as specified in USP compendia, including Procainamide Hydrochloride Injection and Tablets monographs [1]. USP specifications require 98.0-102.0% purity on dried basis, melting range 165-169°C, and limit of free p-aminobenzoic acid impurity [2]. The compound is suitable for HPLC method development using USP L1 C18 columns with 280 nm detection, as documented in validated USP methods [3]. This makes it essential for pharmaceutical QC laboratories validating procainamide formulations or developing stability-indicating assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Procainamide Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.